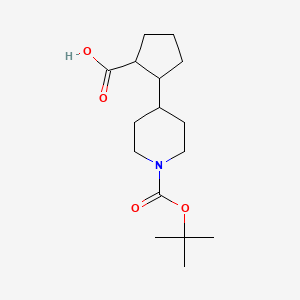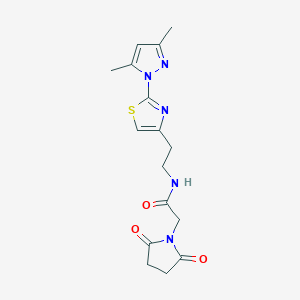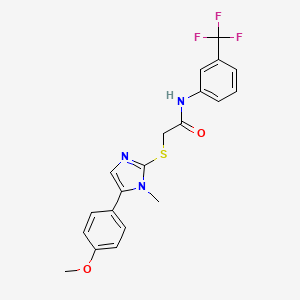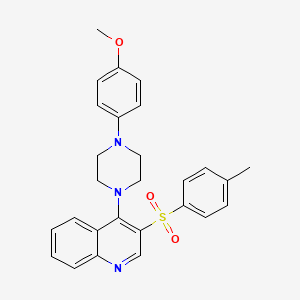![molecular formula C14H12FN5O B2355650 1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲 CAS No. 1795297-07-2](/img/structure/B2355650.png)
1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a chemical compound with a complex structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyridine, an important core of nitrogen ring junction heterocyclic compounds, has been synthesized using novel and uncomplicated methods . Another study reported the synthesis of novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent groups. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. A study has reported that kinase inhibitors, which have a different arrangement of substituents compared to the more common 1,2-diarylheterocycle based molecules, have been discovered .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .科学研究应用
磷酸二酯酶1(PDE1)抑制剂
1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲是一组多样化化合物中的一部分,显示出对磷酸二酯酶1(PDE1)的强效抑制作用。这些化合物,包括ITI-214,在治疗与神经退行性和神经精神疾病(如精神分裂症和阿尔茨海默病)以及其他中枢神经系统疾病相关的认知缺陷方面具有潜在应用(Li et al., 2016)。
正电子发射断层扫描(PET)成像剂
1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲的衍生物已被探索其作为PET成像剂用于肿瘤检测的潜力。对18F标记的吡唑并[1,5-a]嘧啶衍生物的研究表明它们在PET肿瘤成像中的可行性,突显了它们在癌症研究和诊断中的重要性(Xu et al., 2012)。
转位蛋白成像
1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲框架内的化合物,如DPA-714,用于通过PET成像转位蛋白(18 kDa)。这对于理解和诊断各种神经系统疾病至关重要(Dollé等,2008)。
功能性荧光团的开发
这些化合物已被用作合成新型功能性荧光团的中间体。这种应用在开发用于生物和环境分析的荧光探针方面具有重要意义(Castillo et al., 2018)。
受体酪氨酸激酶抑制剂
它们是7-氨基吡唑并[1,5-a]嘧啶脲受体酪氨酸激酶抑制剂的发现的一部分。这些抑制剂在治疗与血管内皮生长因子受体(VEGFR)和血小板源性生长因子受体(PDGFR)激酶相关的疾病方面显示出潜力(Frey et al., 2008)。
牛皮癣治疗
与1-(2-氟苯基)-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲相关的吡唑并[3,4-d]嘧啶衍生物的结构优化,导致了强效FMS样酪氨酸激酶3(FLT3)抑制剂的发现。其中一种化合物在牛皮癣动物模型中显示出有希望的活性,表明其作为牛皮癣治疗的潜力(Li et al., 2016)。
未来方向
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFGJPHKZSZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)


![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)



![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)